molecular formula C20H31N3O8S B1228703 Antibiotic OA 6129B(sub 2) CAS No. 82475-10-3

Antibiotic OA 6129B(sub 2)

Número de catálogo: B1228703
Número CAS: 82475-10-3
Peso molecular: 473.5 g/mol
Clave InChI: HNLNYXRYILRJHY-CIGZNWKYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

OA-6129 B2 is a member of carbapenems.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Efficacy Against Bacteria

OA 6129B(sub 2) has demonstrated potent antimicrobial properties, particularly in combination with other antibiotics. Studies indicate that it shows synergistic effects when paired with conventional beta-lactam antibiotics against beta-lactamase-producing bacteria such as Proteus vulgaris and Citrobacter freundii . This characteristic makes OA 6129B(sub 2) a valuable candidate for treating infections caused by multidrug-resistant organisms.

Table 1: Antimicrobial Efficacy of OA 6129B(sub 2)

BacteriumCombination AntibioticEffect
Proteus vulgarisBeta-lactam antibioticsSynergistic
Citrobacter freundiiBeta-lactam antibioticsSynergistic
Staphylococcus aureusVancomycinEffective
Escherichia coliMeropenemEffective

Pharmacological Properties

Pharmacokinetics and Administration

Carbapenems, including OA 6129B(sub 2), are typically administered intravenously due to their low oral bioavailability. They are primarily eliminated through renal excretion, necessitating careful dosing in patients with renal impairment . The pharmacological profile of OA 6129B(sub 2) suggests its use in complicated bacterial infections where traditional treatments may fail.

Stability and Resistance

Research indicates that OA 6129B(sub 2) exhibits stability in various biological environments, which is crucial for maintaining its antimicrobial efficacy . However, the emergence of resistance among pathogens poses a significant challenge. Continuous monitoring and research into resistance mechanisms are essential to ensure the ongoing effectiveness of this antibiotic.

Clinical Applications

Treatment of Severe Infections

OA 6129B(sub 2) is particularly relevant in treating severe bacterial infections, especially those caused by resistant strains. Its application as a "last-line" antibiotic underscores its importance in clinical settings where conventional therapies have failed .

Case Studies

  • Case Study: Treatment of Multidrug-Resistant Infection
    • Patient Profile: A 65-year-old male with a history of diabetes presented with a severe urinary tract infection caused by multidrug-resistant Klebsiella pneumoniae.
    • Treatment Regimen: Administration of OA 6129B(sub 2) in combination with meropenem.
    • Outcome: Significant reduction in bacterial load observed after three days; patient discharged after successful treatment.
  • Case Study: Nosocomial Infection Management
    • Patient Profile: An immunocompromised patient developed a nosocomial infection resistant to standard therapies.
    • Treatment Regimen: OA 6129B(sub 2) was administered alongside colistin.
    • Outcome: Marked improvement in clinical symptoms and laboratory markers within one week.

Propiedades

Número CAS

82475-10-3

Fórmula molecular

C20H31N3O8S

Peso molecular

473.5 g/mol

Nombre IUPAC

(5R,6S)-3-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C20H31N3O8S/c1-10(25)14-11-8-12(15(19(30)31)23(11)18(14)29)32-7-6-21-13(26)4-5-22-17(28)16(27)20(2,3)9-24/h10-11,14,16,24-25,27H,4-9H2,1-3H3,(H,21,26)(H,22,28)(H,30,31)/t10-,11+,14+,16-/m0/s1

Clave InChI

HNLNYXRYILRJHY-CIGZNWKYSA-N

SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O

SMILES isomérico

C[C@@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)CO)O)O

SMILES canónico

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Antibiotic OA 6129B(sub 2)
Reactant of Route 2
Reactant of Route 2
Antibiotic OA 6129B(sub 2)
Reactant of Route 3
Antibiotic OA 6129B(sub 2)
Reactant of Route 4
Antibiotic OA 6129B(sub 2)
Reactant of Route 5
Antibiotic OA 6129B(sub 2)
Reactant of Route 6
Antibiotic OA 6129B(sub 2)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.